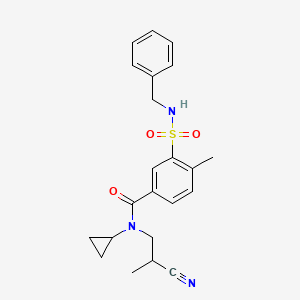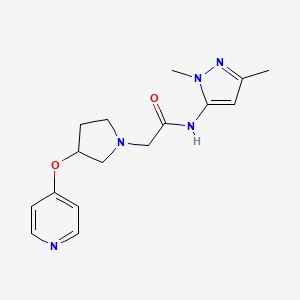![molecular formula C16H25N3O3 B7681795 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic neuropathic pain. It was first discovered by scientists at Spinifex Pharmaceuticals and is currently undergoing clinical trials to assess its efficacy and safety.
Mécanisme D'action
2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide works by selectively blocking the action of the angiotensin II type 2 receptor (AT2R) in the peripheral nervous system. This receptor is known to be involved in the development and maintenance of chronic pain, and by inhibiting its activity, 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide is able to reduce pain signals sent to the brain.
Biochemical and Physiological Effects
In addition to its pain-relieving effects, 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide has also been shown to have other biochemical and physiological effects. Animal studies have suggested that 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide may have anti-inflammatory properties and could potentially be useful in the treatment of other inflammatory conditions. 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials to date.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide in lab experiments include its selectivity for the AT2R, its ability to reduce pain without causing sedation or motor impairment, and its potential anti-inflammatory effects. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide. One area of interest is the development of combination therapies that may enhance its efficacy. Another potential direction is the investigation of its potential use in other chronic pain conditions, such as diabetic neuropathy. Additionally, further studies are needed to fully understand its safety profile and potential long-term effects.
Méthodes De Synthèse
The synthesis of 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide involves several steps, starting with the reaction of 4-(bromomethyl)phenol with 2-(2-aminoethoxy)ethylamine to form 4-(2-(2-(2-aminoethoxy)ethoxy)ethyl)phenol. This intermediate is then reacted with 4-(2-chloroethyl)morpholine to form the final product, 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide.
Applications De Recherche Scientifique
2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide has been the subject of numerous preclinical and clinical studies to evaluate its potential as a treatment for chronic neuropathic pain. In animal models, 2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide has been shown to reduce pain behaviors without causing sedation or motor impairment. Clinical trials have also demonstrated promising results, with significant reductions in pain reported by patients with post-herpetic neuralgia and chemotherapy-induced neuropathy.
Propriétés
IUPAC Name |
2-[4-[[(4-ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-2-19-7-8-21-15(11-19)10-18-9-13-3-5-14(6-4-13)22-12-16(17)20/h3-6,15,18H,2,7-12H2,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRSGMUTJXTBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)CNCC2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methylsulfonyl-2-nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B7681715.png)



![3-[2-(3-Chloropyridin-2-yl)oxyethyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea](/img/structure/B7681746.png)
![3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7681760.png)
![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide](/img/structure/B7681767.png)
![(2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7681776.png)
![N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7681778.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![N-[2-(hydroxymethyl)cyclohexyl]-N'-[3-(2-pyrazol-1-ylethoxy)phenyl]oxamide](/img/structure/B7681811.png)
![2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B7681817.png)
![2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide](/img/structure/B7681824.png)
![N-(3-cyanophenyl)-2-[methyl(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B7681826.png)